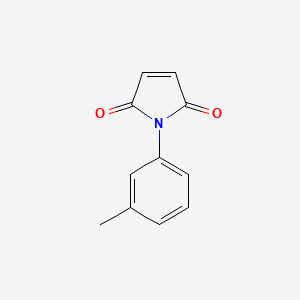

1-(3-Methylphenyl)-1h-pyrrole-2,5-dione

説明

1-(3-Methylphenyl)-1H-pyrrole-2,5-dione (MPPD) is a heterocyclic compound with a wide range of applications in scientific research. It is a derivative of pyrrole, which is an aromatic heterocyclic compound with a five-membered ring structure. MPPD is a colorless solid that has been used in a variety of scientific and industrial applications, including as a reagent, an inhibitor, and a catalyst.

科学的研究の応用

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives like 1-(4-methylphenyl)-1H-pyrrole-2,5-dione have been studied for their potential as corrosion inhibitors for carbon steel in hydrochloric acid medium. These derivatives have shown good inhibitory action, with the efficiency increasing with concentration. Their adsorption on steel surfaces mainly involves a chemisorption process (Zarrouk et al., 2015).

Medical Research

4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been prepared and studied as inhibitors of glycolic acid oxidase, which are significant in medical research, particularly for their potential application in treating conditions like ethylene glycol poisoning (Rooney et al., 1983).

Electronic and Photovoltaic Applications

1H-pyrrole-2,5-dione derivatives are used in electronic and photovoltaic applications. For instance, they are utilized as electron transport layers in polymer solar cells, contributing to higher power conversion efficiencies due to their electron-deficient nature and planar structure (Hu et al., 2015).

Luminescent Polymers

These compounds have been incorporated into polymers, resulting in materials with strong fluorescence and potential applications in optoelectronics. The polymers exhibit different optical and electrochemical properties based on their molecular structures (Zhang & Tieke, 2008).

Photoluminescent Conjugated Polymers

A series of π-conjugated polymers and copolymers containing 1H-pyrrole-2,5-dione units have been synthesized, showing strong photoluminescence and photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

Optical and Electronic Properties

The optical and electronic properties of 1H-pyrrole-2,5-dione derivatives have been extensively studied. These properties are influenced by the substitution patterns on the molecule, affecting their potential use in materials science and electronics (Zhang et al., 2009).

Solubility Studies for Energy Materials

Studies on the solubilities of certain derivatives in various solvents have provided insights into their application in bulk heterojunction systems for energy conversion, particularly in solar cells (Walker et al., 2011).

作用機序

Target of Action

It’s worth noting that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives are known to interact with their targets, causing a variety of effects depending on the specific derivative and target .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, leading to diverse biological activities . The downstream effects of these interactions can vary widely, depending on the specific derivative and the biochemical pathway involved.

Result of Action

Similar compounds, such as indole derivatives, have been found to have diverse biological activities, suggesting that this compound may also have a wide range of effects at the molecular and cellular levels .

特性

IUPAC Name |

1-(3-methylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-3-2-4-9(7-8)12-10(13)5-6-11(12)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZFFHNZHXGTRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289665 | |

| Record name | 1-(3-methylphenyl)-1h-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylphenyl)-1h-pyrrole-2,5-dione | |

CAS RN |

20299-79-0 | |

| Record name | 20299-79-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-methylphenyl)-1h-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Naphthalenedisulfonic acid, 4-amino-5-[(phenylsulfonyl)oxy]-](/img/structure/B1606767.png)